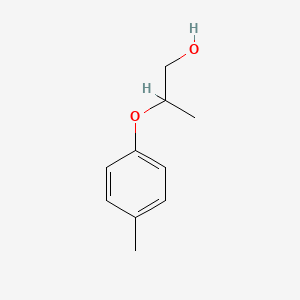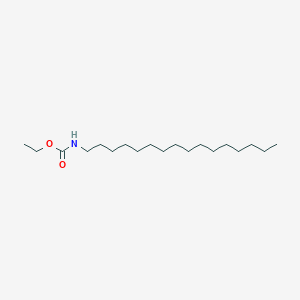
Ethyl hexadecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hexadecylcarbamate is an organic compound with the chemical formula C19H39NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl hexadecylcarbamate can be synthesized through the reaction of hexadecylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
C16H33NH2+C2H5OCOCl→C19H39NO2+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hexadecylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form hexadecylamine and ethyl alcohol.
Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Hexadecylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Ethyl hexadecylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of surfactants and lubricants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of ethyl hexadecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Ethyl hexadecylcarbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share a common carbamate functional group, the length of the alkyl chain in this compound imparts unique properties such as higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring long-chain amphiphilic molecules.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
This compound stands out due to its long alkyl chain, which provides distinct physical and chemical properties compared to shorter-chain carbamates.
Propriétés
Numéro CAS |
6305-30-2 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C19H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22-4-2/h3-18H2,1-2H3,(H,20,21) |
Clé InChI |
VRVVZKNTLCDQKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


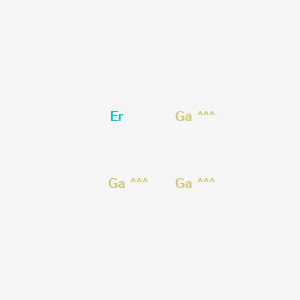
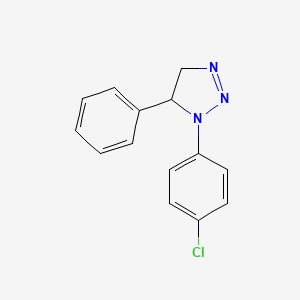
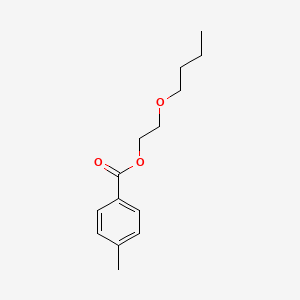
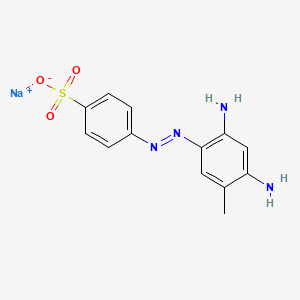
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)


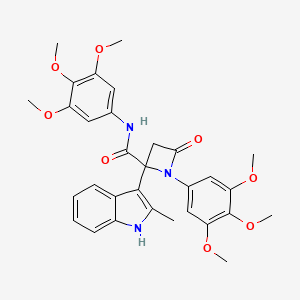
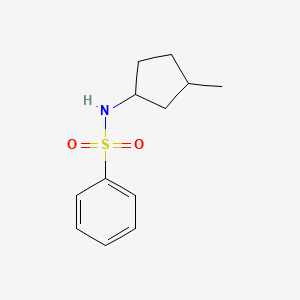

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
